molecular formula C7H3BrF3NO2 B1412096 2-Bromo-5-(trifluoromethyl)nicotinic acid CAS No. 1211515-81-9

2-Bromo-5-(trifluoromethyl)nicotinic acid

Cat. No. B1412096
M. Wt: 270 g/mol
InChI Key: IDVQSSYHTIIGLS-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 . It is related to 5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester, which has a linear formula of C9H7BrF3NO2 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 2-Bromo-5-(trifluoromethyl)nicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a stepwise liquid-phase/vapor-phase process . A specific synthesis method for a similar compound, 2-bromo-5-fluorobenzotrifluoride, involves nitrification, reduction in a catalytic hydrogenation system, and final synthesis through diazotization and bromination methods .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-(trifluoromethyl)nicotinic acid is 1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) . The molecular weight is 270.01 .


Physical And Chemical Properties Analysis

The physical form of 2-Bromo-5-(trifluoromethyl)nicotinic acid is solid . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-Bromo-5-(trifluoromethyl)nicotinic acid is a key intermediate in synthesizing various derivatives. For example, it has been used in the efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which are crucial for manufacturing a COMT inhibitor (Kiss, Ferreira, & Learmonth, 2008). Similarly, it's involved in the preparation of 5-Bromo-nicotinonitrile and other pyridine ring compounds (Qi-fan, 2010).

Application in Organic Chemistry

  • This compound is utilized in organic chemistry for creating various nicotinic acid derivatives. It's been used in a convenient synthesis of nicotinate esters from 3-cyanopyridones (Paine, 1987), indicating its versatility in organic synthesis.

Herbicidal Properties

  • 2-Bromo-5-(trifluoromethyl)nicotinic acid derivatives have demonstrated herbicidal properties. A study synthesized and tested various N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, with some showing significant herbicidal activity (Yu et al., 2021).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 2-Bromo-5-(trifluoromethyl)nicotinic acid have been explored for their potential medical applications. For instance, a study synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from this compound, revealing antibacterial activity against various bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Analgesic and Anti-inflammatory Agents

  • Some nicotinic acid derivatives, including those involving 2-bromophenyl substituents, have been identified for their analgesic and anti-inflammatory activities. These compounds have been compared favorably with mefenamic acid, a reference drug (Khalil, Ahmed, Mohamed, & Zaitone, 2013).

Safety And Hazards

The safety information for 2-Bromo-5-(trifluoromethyl)nicotinic acid indicates that it is a warning substance with hazard statements H302-H312-H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 2-Bromo-5-(trifluoromethyl)nicotinic acid and its derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQSSYHTIIGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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